3-(Benzyloxy)-2-naphthohydrazide
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Overview
Description
3-(Benzyloxy)-2-naphthohydrazide is an organic compound that belongs to the class of naphthohydrazides This compound is characterized by the presence of a benzyloxy group attached to the naphthalene ring, which is further connected to a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-naphthohydrazide typically involves the reaction of 3-hydroxy-2-naphthoic acid with benzyl chloride in the presence of a base to form the benzyloxy derivative. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-naphthohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-naphthohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the hydrazide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-naphthoic acid: Similar structure but lacks the hydrazide group.
2-Naphthohydrazide: Similar structure but lacks the benzyloxy group.
3-Hydroxy-2-naphthohydrazide: Similar structure but has a hydroxy group instead of a benzyloxy group.
Uniqueness
3-(Benzyloxy)-2-naphthohydrazide is unique due to the presence of both the benzyloxy and hydrazide groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-phenylmethoxynaphthalene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-20-18(21)16-10-14-8-4-5-9-15(14)11-17(16)22-12-13-6-2-1-3-7-13/h1-11H,12,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFAIAXTKDZQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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